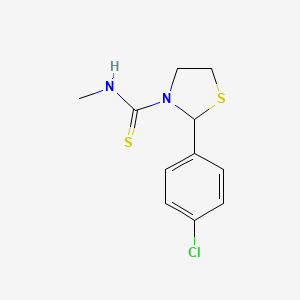
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The presence of the thiazolidine ring, along with the 4-chlorophenyl and N-methyl groups, imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted thiazolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated that it may have anticancer properties and could be used in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the thiazolidine ring and the 4-chlorophenyl group plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-phenyl-
- 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-
- 3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-(3-methoxyphenyl)-
Uniqueness
3-Thiazolidinecarbothioamide, 2-(4-chlorophenyl)-N-methyl- is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties and its interaction with biological targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
112561-97-4 |
|---|---|
Molekularformel |
C11H13ClN2S2 |
Molekulargewicht |
272.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-methyl-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C11H13ClN2S2/c1-13-11(15)14-6-7-16-10(14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3,(H,13,15) |
InChI-Schlüssel |
CXXQTNPMAUAAPP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)N1CCSC1C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)
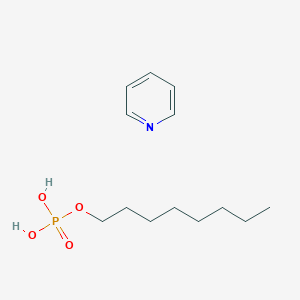
![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)

![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)
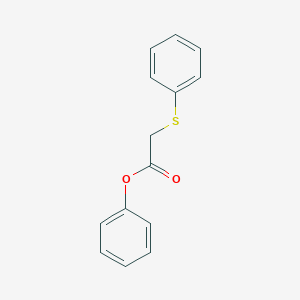

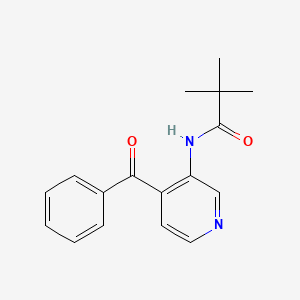
silane](/img/structure/B14306216.png)
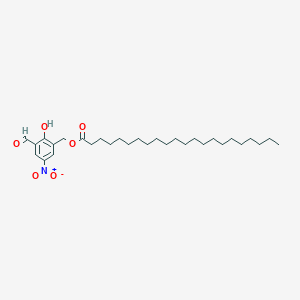



![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
